Product packaging for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one(Cat. No.:CAS No. 1094601-63-4)

3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Cat. No.: B3081035
CAS No.: 1094601-63-4
M. Wt: 218.29 g/mol
InChI Key: BJTCKRDDGJDCAD-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Piperazin-2-one (B30754) Scaffolds in Chemical Sciences

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ambeed.com This prevalence is due to a unique combination of physicochemical properties inherent to the piperazine and piperazin-2-one structures. The presence of two nitrogen atoms within the six-membered ring provides a large polar surface area and imparts both hydrogen bond donor and acceptor capabilities. researchgate.net These features often lead to improved aqueous solubility and oral bioavailability of drug candidates, which are critical parameters in pharmaceutical development.

Piperazine and its derivatives, including piperazin-2-ones, are found in a wide array of marketed drugs with diverse therapeutic applications, such as anticancer, antimicrobial, antiviral, antidiabetic, and antidepressant agents. nih.gov The structural rigidity of the ring, combined with the flexible nature of substitutions at its nitrogen and carbon atoms, allows for precise spatial orientation of functional groups, enhancing target affinity and specificity. researchgate.net The piperazin-2-one core, which incorporates an amide functional group, acts as an important intermediate in the synthesis of various active compounds and can be found in molecules with applications ranging from antiviral to opioid activity modulation. caltech.edu The versatility of this scaffold has cemented its importance in both academic research and industrial drug discovery, where it is used to develop novel therapeutic agents. nih.gov

Overview of N-Substituted and Carbon-Substituted Piperazin-2-ones

The functional and structural diversity of piperazin-2-one derivatives is achieved through substitution at the nitrogen and carbon atoms of the heterocyclic ring. These substitutions significantly influence the molecule's steric, electronic, and conformational properties, thereby modulating its biological activity.

N-Substituted Piperazin-2-ones: Substitution typically occurs at the N1 and N4 positions. Functionalization of the nitrogen atoms is a common and synthetically accessible strategy to build molecular diversity. A wide variety of synthetic methods, including reductive amination and acylation, are employed to introduce different substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems. This allows for the fine-tuning of a compound's pharmacological profile.

C-Substituted Piperazin-2-ones: Carbon substitution, occurring at the C3, C5, or C6 positions, introduces a higher degree of structural complexity. While less common than N-substitution, C-functionalization is of great interest as it allows for the creation of chiral centers and more defined three-dimensional structures. caltech.edu The development of stereoselective synthetic methods to access enantiomerically pure C-substituted piperazin-2-ones is an active area of research. nih.govacs.org Such methods are crucial because the stereochemistry of a molecule can dramatically affect its interaction with biological targets. Synthetic strategies to achieve these structures include palladium-catalyzed asymmetric hydrogenation and cyclization cascades. nih.gov

The ability to selectively modify both the nitrogen and carbon atoms makes the piperazin-2-one scaffold a highly versatile platform for generating libraries of compounds for drug discovery and chemical biology.

Rationale for Research Focus on 3-Methyl-1-(3-methylbenzyl)piperazin-2-one as a Model Compound

The compound this compound serves as an exemplary model for studying the interplay of various structural features within the piperazin-2-one class. Its specific substitution pattern provides a unique combination of chirality, aromaticity, and reactivity, making it an ideal candidate for synthetic and medicinal chemistry investigations.

The structure of this compound is characterized by a precise arrangement of functional groups that contribute to its distinct chemical architecture.

Chiral Center at C3: The methyl group at the C3 position introduces a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The specific three-dimensional arrangement is critical in determining how the molecule interacts with chiral biological systems like enzymes and receptors. The synthesis of enantiomerically pure C3-methylated piperazin-2-ones is a key step in developing stereospecific therapeutic agents.

N1-Substituent: The N1 position is substituted with a 3-methylbenzyl group. The benzyl (B1604629) moiety adds a significant hydrophobic and aromatic character, while the meta-position of the methyl group on the phenyl ring provides a specific steric and electronic signature. This defined substitution pattern is more complex than a simple N-benzyl group and can be used to probe molecular recognition events with high precision.

This combination of a small alkyl group at a chiral carbon and a specifically substituted aromatic group on a ring nitrogen creates a molecule of moderate complexity with a well-defined three-dimensional shape, making it an excellent scaffold for structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number1094601-63-4 chemscene.com
Molecular FormulaC₁₃H₁₈N₂O chemscene.com
Molecular Weight218.29 g/mol chemscene.com
Topological Polar Surface Area (TPSA)32.34 Ų chemscene.com
LogP (calculated)1.31532 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Rotatable Bonds2 chemscene.com

Beyond its intrinsic structural features, this compound holds significant potential as a versatile tool in chemical research.

Synthetic Intermediate: The secondary amine at the N4 position is a key reactive handle. This site is available for a wide range of chemical modifications, such as alkylation, acylation, and sulfonylation. This allows the compound to serve as a foundational building block for the synthesis of a diverse library of more complex molecules. By systematically introducing different functional groups at the N4 position, researchers can explore a broad chemical space to optimize biological activity.

Molecular Probe: Due to its well-defined stereochemistry and specific substitution pattern, this compound is an ideal candidate for use as a molecular probe. It can be employed to investigate the binding pockets of enzymes or receptors, helping to map the steric and electronic requirements for molecular recognition. The distinct features—the chiral C3-methyl group, the meta-methyl on the benzyl ring, and the reactive N4-amine—can provide detailed insights into ligand-protein interactions, guiding the rational design of more potent and selective modulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B3081035 3-Methyl-1-(3-methylbenzyl)piperazin-2-one CAS No. 1094601-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)9-15-7-6-14-11(2)13(15)16/h3-5,8,11,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTCKRDDGJDCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226292
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094601-63-4
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094601-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 1 3 Methylbenzyl Piperazin 2 One and Analogous Scaffolds

General Strategies for Piperazin-2-one (B30754) Ring Formation

The construction of the piperazin-2-one ring is most often achieved through intramolecular cyclization of a linear precursor that already contains the requisite atoms and functional groups. The key bond formation is typically the N1-C6 or the N4-C5 amide bond, which closes the six-membered ring. General approaches often begin with readily available starting materials like amino acids and 1,2-diamines, which are elaborated into a suitable open-chain intermediate poised for cyclization. These methods can be broadly categorized based on the specific bond-forming strategy and the nature of the reactive functional groups involved in the ring-closing step.

Intramolecular cyclization is the most direct and widely employed strategy for assembling the piperazin-2-one scaffold. The specific method chosen often depends on the desired substitution pattern and the availability of starting materials.

Reductive cyclization offers a powerful method for ring formation where one of the amine functionalities is generated in situ from a precursor group, such as an oxime or a nitro group. In a strategy analogous to the synthesis of piperazines from bis(oximinoalkyl)amines, a linear precursor containing both an oxime and an ester or amide can be used. nih.govnih.gov The critical step involves the chemical reduction of the oxime or nitro group to a primary amine. This newly formed amine then acts as an intramolecular nucleophile, attacking an electrophilic carbonyl group (typically an ester) on the same molecule to forge the final amide bond and close the ring.

The general mechanism involves the catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using Zn/HCl) of the precursor. nih.govbeilstein-journals.org This generates a transient amino ester or amino amide intermediate which immediately undergoes cyclization to yield the thermodynamically stable piperazin-2-one ring. This method is particularly useful as nitroalkenes and other oxime precursors can be synthesized through various well-established reactions, such as the nitro-Mannich (aza-Henry) reaction. beilstein-journals.org

Table 1: Example of Reductive Cyclization for a Piperazinone-like Scaffold This table illustrates the concept using a related nitro-amine reduction and cyclization.

Starting MaterialReducing AgentKey IntermediateProductYieldReference
β-nitroamineZn, 6 M HClDiaminePMP-protected diamine85% beilstein-journals.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and intramolecular allylic amination provides an elegant route to nitrogen-containing heterocycles. acs.org This strategy involves a linear substrate containing an amine nucleophile and an allylic electrophile, such as an allylic carbonate or acetate.

The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to the allylic leaving group, which forms a π-allyl palladium intermediate. The tethered amine nucleophile then attacks this electrophilic complex in an intramolecular fashion. This step, which forms the key N-C bond to close the ring, is often highly regioselective and stereoselective. Subsequent reductive elimination regenerates the Pd(0) catalyst, allowing the cycle to continue. This methodology has been successfully applied to the synthesis of highly substituted piperazinone and piperazine (B1678402) structures from accessible propargyl carbonates and various diamine components. acs.org

Table 2: Palladium-Catalyzed Cyclization of a Propargyl Carbonate with a Diamine

One of the most classical and straightforward methods for constructing the piperazin-2-one ring involves the reaction between a 1,2-diamine and a bifunctional two-carbon unit, typically an α-halo ester such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The reaction proceeds via an initial intermolecular Sₙ2 reaction, where one of the nitrogen atoms of the diamine displaces the halide from the α-halo ester to form an N-(2-aminoethyl)amino acid ester intermediate. The second step is an intramolecular cyclization where the remaining primary amine attacks the ester carbonyl. This condensation reaction forms the cyclic amide bond of the piperazin-2-one and eliminates a molecule of alcohol (e.g., ethanol). This approach is highly modular, allowing for a wide variety of substituents on the diamine precursor to be incorporated into the final piperazinone product.

The formation of a piperazin-2-one ring can occur spontaneously from a suitable linear precursor, typically an N-(2-aminoethyl)amino acid ester. This reaction is an example of an intramolecular aminolysis, where the terminal primary amine nucleophilically attacks the ester carbonyl group.

This process is often driven by thermodynamics, as the six-membered lactam ring is a stable structure. The reaction is typically favored under neutral or slightly basic conditions, which ensure the nucleophilicity of the primary amine. The rate of cyclization can be influenced by the solvent and the nature of the ester; methyl or ethyl esters are commonly used. This method is essentially the final step of the diamine/ester condensation described previously, but it can also be a standalone strategy if the amino ester precursor is synthesized through other means.

The Mitsunobu reaction is a powerful and reliable method for forming carbon-heteroatom bonds, including the C-N bond required for piperazinone cyclization. google.comorganic-chemistry.org This reaction facilitates the cyclodehydration of a linear hydroxy amide precursor to form the piperazin-2-one ring. google.com

The reaction mechanism involves the activation of the terminal hydroxyl group of the hydroxy amide substrate by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate combine to form a phosphonium (B103445) intermediate that activates the alcohol, converting it into a good leaving group. The amide nitrogen then acts as an intramolecular nucleophile, displacing the activated oxygen to form the piperazin-2-one ring. A key advantage of this method is that it proceeds under mild, neutral conditions. It has been successfully employed in processes for synthesizing substituted piperazinones that serve as intermediates for pharmacologically active agents. google.com

Table 3: Reagents for Mitsunobu Cyclization of a Hydroxy Amide

Substrate TypeReagentsSolventTemperatureReference
Hydroxy amideTriphenylphosphine (PPh₃), Diisopropylazodicarboxylate (DIAD)Tetrahydrofuran (B95107) (THF)15°C to 25°C google.com

Ring Expansion Reactions and Rearrangement Strategies

The construction of the piperazinone ring is not limited to direct cyclization of linear precursors; ring expansion and molecular rearrangement reactions offer powerful alternative strategies. These methods often provide access to complex piperazine structures from more readily available smaller heterocyclic systems. A variety of rearrangement reactions have been adapted for the synthesis of piperazine and its derivatives, highlighting the versatility of this approach. bohrium.comresearchgate.neteurekaselect.comtandfonline.combenthamdirect.com

Among the most useful rearrangement strategies for piperazine synthesis are the Schmidt, Mumm, Aza-Wittig, and Ugi-Smiles reactions. bohrium.comeurekaselect.com These reactions are valued for their potential for high yields and the availability of starting reagents. bohrium.com For instance, the Schmidt rearrangement can be employed to convert 3-pyrrolidinones into piperazinone scaffolds. tandfonline.com Advances in catalysis have also led to the development of asymmetric catalytic benzilic amide rearrangements for synthesizing α,α-disubstituted piperazinones. bohrium.com While some of these methods may result in moderate yields, their importance lies in the structural diversity they introduce to the resulting derivatives. bohrium.com Alternative strategies, such as ring expansion of imidazolines, also contribute to the synthetic toolbox for accessing polysubstituted piperazines. nih.govmdpi.com

Table 1: Overview of Selected Rearrangement Reactions in Piperazine Synthesis
Rearrangement TypeDescriptionKey Features
Schmidt Rearrangement Involves the reaction of a carbonyl compound (e.g., a cyclic ketone precursor) with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. This can be used to expand a pyrrolidinone ring into a piperazinone.Useful for ring expansion; provides access to lactams from cyclic ketones. bohrium.comtandfonline.com
Mumm Rearrangement An acyl transfer reaction of an isoimide (B1223178) or an acyl-imidate to an imide. It is considered an economical method for piperazine synthesis.Generally proceeds with moderate yields; cost-effective. bohrium.com
Aza-Wittig Rearrangement A reaction involving an aza-ylide, which can be part of a sequence to form heterocyclic rings like piperazines.Valued for high yield potential and reagent availability. bohrium.comeurekaselect.com
Ugi-Smiles Rearrangement A combination of the Ugi multicomponent reaction and the Smiles rearrangement, allowing for the synthesis of complex heterocyclic structures.Enables rapid assembly of molecular complexity from simple starting materials. bohrium.comeurekaselect.com

Multicomponent Reactions (MCRs) for Piperazinone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent MCR used extensively in the synthesis of peptidomimetic scaffolds, including piperazinones. acs.orgthieme-connect.com

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Modified Ugi reactions are particularly well-suited for constructing piperazinone rings. For example, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide can efficiently produce piperazine-2-carboxamides. thieme-connect.com

A significant advancement is the "disrupted" Ugi reaction, which utilizes aziridine (B145994) aldehyde dimers as amphoteric reagents. acs.org This approach leads to cyclic products that differ from conventional Ugi outcomes. The reaction between an aziridine aldehyde dimer, an isonitrile, and an amino acid delivers an N-acyl aziridine intermediate, which can be subsequently reacted with various nucleophiles to yield piperazinones. acs.org This strategy has been successfully implemented in both solution-phase and solid-phase synthesis, with the latter providing complementary diastereoselectivity. ebrary.net Specifically, solution-phase reactions with primary amino acids tend to yield trans-piperazinones, whereas solid-phase synthesis using a resin-anchored amino acid favors the formation of the cis diastereomer. acs.orgebrary.net

Table 2: Application of Ugi Reaction in Piperazinone Synthesis
Ugi Reaction VariantReactantsKey Intermediate/ProcessProduct Type
Standard Ugi-4CR N-alkylethylenediamine, Chloroacetaldehyde, Carboxylic Acid, IsocyanideOne-pot condensation and subsequent intramolecular cyclization.Piperazine-2-carboxamides. thieme-connect.com
Disrupted Ugi Reaction (Solid-Phase) Resin-anchored Amino Acid, Aziridine Aldehyde Dimer, Isonitrile, NucleophileFormation of an N-acyl aziridine intermediate followed by nucleophilic ring-opening and cyclization.cis-2,3,6-Trisubstituted piperazinones. acs.orgebrary.net
Disrupted Ugi Reaction (Solution-Phase) Primary Amino Acid, Aziridine Aldehyde Dimer, Isonitrile, NucleophileSimilar to solid-phase but performed in solution.trans-2,3,6-Trisubstituted piperazinones. acs.org
Enol-Ugi Reaction Amine, Aldehyde, Isocyanide, Enol (e.g., from a coumarin (B35378) precursor)Formation of an enol-Ugi adduct followed by post-condensation transformations (e.g., reduction and cyclization).Fused polycyclic piperazinones (e.g., chromenopiperazines). nih.gov

Strategies for Introducing the N-1 Methylbenzyl Moiety

The introduction of the 3-methylbenzyl group at the N-1 position of the piperazinone ring is a critical step in the synthesis of the target compound. This is typically achieved after the formation of the piperazinone core, which contains a secondary amine at the N-1 position. The most common methods for this transformation are nucleophilic substitution and reductive amination. mdpi.comnih.gov

N-Alkylation through Nucleophilic Substitution on Halides

N-alkylation via nucleophilic substitution is a fundamental and widely used method for forming C-N bonds. mdpi.com This strategy involves the reaction of a piperazin-2-one precursor with an appropriate alkyl halide, such as 3-methylbenzyl bromide or chloride. The secondary amine nitrogen of the piperazinone acts as a nucleophile, displacing the halide from the benzylic carbon.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.com To enhance the reactivity of alkyl chlorides, a catalytic amount of sodium or potassium iodide can be added, which facilitates a Finkelstein reaction to generate the more reactive alkyl iodide in situ. mdpi.comnih.gov

Reductive Amination with Aldehyde Precursors

Reductive amination is another powerful and highly versatile method for N-alkylation. nih.gov This two-step, one-pot process involves the initial reaction of the N-1 secondary amine of the piperazinone ring with 3-methylbenzaldehyde (B113406) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated product.

A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and commonly used reagent for this transformation, often in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). mdpi.comreddit.com This method avoids the issues of over-alkylation that can sometimes occur with alkyl halides and is compatible with a wide range of functional groups. nih.govnih.gov

Direct Amidation/Lactamization Approaches

Direct amidation followed by intramolecular cyclization (lactamization) represents a convergent approach where the N-1 substituent is incorporated into one of the linear precursors before ring formation. In this strategy, a suitably protected ethylenediamine (B42938) derivative is first N-alkylated with the 3-methylbenzyl group, for example, via reductive amination with 3-methylbenzaldehyde. The resulting N-(3-methylbenzyl)ethane-1,2-diamine can then be reacted with a protected α-haloacetyl halide or a derivative of a protected amino acid (like alanine) to form an amide bond. The final piperazinone ring is then closed through an intramolecular nucleophilic substitution reaction, where the terminal amine displaces a leaving group to form the lactam.

Alternatively, enzymatic approaches using lipases or cutinases are emerging as green alternatives for N-amidation reactions. These biocatalysts can activate an acyl donor, which is then attacked by a nucleophilic amine, such as a substituted piperazine, to form the amide bond under mild conditions. nih.gov

Strategies for Introducing the C-3 Methyl Group

The methyl group at the C-3 position, particularly with specific stereochemistry (e.g., (R)- or (S)-configuration), is a key structural feature of the target molecule. The most reliable strategy for introducing this chiral center is to utilize a chiral starting material, typically a derivative of the amino acid alanine (B10760859). nih.govnih.gov

One established pathway begins with a protected chiral amino acid, such as N-Boc-(S)-alanine. nih.gov This starting material is converted into a β-ketoester through a condensation reaction. Subsequent reductive amination of the ketone with a primary amine or ammonia (B1221849) source introduces the second nitrogen atom required for the piperazine ring, yielding a 1,4-diamine precursor. nih.gov This diamine, which now contains the intact stereocenter from the original amino acid, can then be cyclized to form the 3-methyl-piperazinone core. This method ensures that the stereochemical integrity of the C-3 position is maintained throughout the synthesis. nih.gov

Alternative asymmetric synthesis approaches can also be employed, such as the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. For piperazinones that are synthesized as racemic mixtures, chiral resolution techniques, including fractional crystallization of diastereomeric salts or chiral high-performance liquid chromatography (HPLC), can be used to separate the enantiomers and isolate the desired C-3 methyl stereoisomer.

Table 3: Synthetic Strategies for Piperazinone Construction and Functionalization
SectionSynthetic GoalMethodKey Reagents/Conditions
2.1.2 Ring FormationRearrangement ReactionsSchmidt (HN₃, H⁺); Mumm; Aza-Wittig. bohrium.com
2.1.3 Ring FormationMulticomponent ReactionsUgi-4CR (aldehyde, amine, acid, isocyanide). thieme-connect.com
2.2.1 N-1 SubstitutionNucleophilic Substitution3-methylbenzyl halide, K₂CO₃, DMF. mdpi.comgoogle.com
2.2.2 N-1 SubstitutionReductive Amination3-methylbenzaldehyde, NaBH(OAc)₃, DCE. nih.gov
2.2.3 N-1 Substituted RingDirect Amidation/LactamizationN-benzylated diamine, α-haloacetyl halide, base. nih.gov
2.3 C-3 SubstitutionChiral Pool SynthesisN-Boc-Alanine, Masamune condensation, reductive amination, cyclization. nih.gov

Chiral Pool Synthesis from Amino Acids

A common and effective strategy for the synthesis of chiral piperazin-2-ones is the utilization of readily available and enantiomerically pure amino acids from the chiral pool. nih.gov This approach directly incorporates a predefined stereocenter into the piperazin-2-one scaffold. For the synthesis of 3-methylpiperazin-2-one (B1588561) analogs, alanine is a logical starting material.

The general approach involves the reaction of an amino acid ester, such as an alanine ester, with a suitable N-substituted ethylenediamine derivative. For instance, reductive amination of a protected alanine derivative can yield a chiral diamine, which upon deprotection of a group like benzyloxycarbonyl (Cbz) through catalytic hydrogenation, can undergo spontaneous intramolecular cyclization to form the desired 3-methylpiperazin-2-one ring. This method has been reported to produce high yields and excellent enantiomeric excess.

A key advantage of this method is the direct transfer of chirality from the starting amino acid to the final product. The choice of L- or D-alanine dictates the (S) or (R) configuration at the C3 position of the piperazin-2-one, respectively.

Table 1: Examples of Chiral Pool Synthesis for Piperazin-2-one Analogs

Starting Amino AcidKey Reaction StepsFinal Product ScaffoldReference
Alanine EsterReductive amination, deprotection, intramolecular cyclization3-Methylpiperazin-2-one
PhenylglycinolCondensation with N-Boc glycine, cyclization2-Oxopiperazine intermediate
Various Amino AcidsConversion to 1,2-diamines, annulation2,3-Substituted piperazines rsc.org

Diastereoselective Alkylation and Elaboration

Diastereoselective alkylation of a pre-existing piperazin-2-one scaffold is another powerful method to introduce substituents at the C3 position with stereocontrol. This strategy often employs a chiral auxiliary attached to the piperazin-2-one ring to direct the approach of the electrophile.

One notable example involves the alkylation of piperazine-2,5-dione derivatives. For instance, the diastereoselective alkylation of (3S)-3-methylpiperazine-2,5-dione can be used to introduce various substituents. Similarly, the alkylation of a piperidin-2-one with a chiral auxiliary derived from D-phenylglycinol has been shown to proceed with high diastereoselectivity. researchgate.net In this case, the stereochemical outcome is influenced by the protecting group on a hydroxyl function of the auxiliary and the amount of base used. researchgate.net For example, alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with s-BuLi can lead to a single diastereomer. researchgate.net

This methodology allows for the construction of more complex piperazin-2-ones by building upon a simpler chiral scaffold. The chiral auxiliary can later be removed to provide the desired enantiomerically enriched product.

Utilization of Methyl-Substituted Diamine Precursors

The synthesis of piperazin-2-ones can also be achieved by constructing the heterocyclic ring from acyclic precursors, including methyl-substituted diamines. This approach offers flexibility in the introduction of substituents on both the carbon backbone and the nitrogen atoms of the piperazine ring.

A general method involves the reaction of an N-substituted diamine with a suitable two-carbon electrophile that can undergo cyclization. For instance, N-methyl ethylenediamine has been reacted with methyl benzoylformate to generate a 3,4-dehydropiperazin-2-one intermediate, which can then be reduced to the corresponding piperazine. google.com This strategy could be adapted for the synthesis of 3-methyl-1-(3-methylbenzyl)piperazin-2-one by using a suitably substituted diamine precursor.

Stereoselective Synthesis of this compound

Achieving high stereoselectivity in the synthesis of 3-substituted piperazin-2-ones is paramount for their application in drug discovery. Several advanced synthetic strategies have been developed to this end, including asymmetric catalysis, biocatalytic transformations, and diastereoselective approaches.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalysis)

Asymmetric catalysis has emerged as a highly efficient and versatile tool for the enantioselective synthesis of chiral piperazin-2-ones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Metal-Catalysis: Transition metal catalysts, particularly those based on palladium, iridium, and rhodium, have been successfully employed in the asymmetric synthesis of piperazin-2-ones.

Palladium-Catalyzed Reactions: A significant advancement is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

Iridium and Rhodium-Catalyzed Reactions: Iridium and rhodium complexes have been used for the enantioselective reductive amination and amidation cascade reaction of alkyl diamines and α-ketoesters to afford chiral piperazinones. acs.org Interestingly, the choice of metal can be crucial for achieving high enantioselectivity depending on the substitution pattern of the diamine substrate. acs.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-catalysis, often with the advantages of being less toxic and more environmentally benign. A one-pot procedure involving a Knoevenagel reaction, asymmetric epoxidation catalyzed by a quinine-derived urea, and a domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones in good to high yields and enantioselectivities. acs.org

Table 2: Overview of Asymmetric Catalytic Methods for Piperazin-2-one Synthesis

Catalytic SystemReaction TypeProduct TypeKey FeaturesReference(s)
Palladium/PHOX LigandsDecarboxylative Allylic Alkylationα-Secondary & α-Tertiary Piperazin-2-onesHigh yields and enantioselectivities. caltech.edu
Palladium/Chiral LigandAsymmetric HydrogenationDisubstituted Piperazin-2-onesExcellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org
Iridium or Rhodium ComplexesReductive Amination/Amidation CascadeChiral PiperazinonesMetal-dependent enantioselectivity. acs.org
Quinine-derived UreaOne-Pot Epoxidation/Cyclization3-Aryl/Alkyl Piperazin-2-onesHigh yields and enantioselectivities. acs.org

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. While specific biocatalytic methods for the direct synthesis of this compound are not extensively documented, related enzymatic transformations highlight the potential of this approach.

Enzymatic kinetic resolution is a common biocatalytic strategy. For example, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net This demonstrates the ability of enzymes to differentiate between enantiomers of piperazine derivatives.

Imine reductases are another class of enzymes that have shown great promise in the asymmetric synthesis of chiral amines and heterocyclic compounds. researchgate.net These enzymes catalyze the reduction of imines with high stereoselectivity. While often applied to the synthesis of piperidines and pyrrolidines, the underlying principle could be extended to the reduction of a cyclic imine precursor of a piperazin-2-one. researchgate.netnih.gov The development of chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, is a particularly powerful strategy for accessing complex chiral molecules. nih.gov

Diastereoselective Approaches to Carbon Stereocenters

Diastereoselective methods are instrumental in creating new stereocenters in molecules that already contain one or more chiral centers. These approaches rely on the existing stereochemistry to influence the formation of the new stereocenter, leading to a preferred diastereomer.

As mentioned in section 2.3.2, the use of chiral auxiliaries is a classic diastereoselective approach. For instance, the alkylation of a lactam derived from an enantiopure amino alcohol, such as D-phenylglycinol, can proceed with high diastereoselectivity to introduce a methyl group at the C3 position. researchgate.net The stereochemical outcome of such reactions is often dependent on the reaction conditions, including the choice of base and the presence or absence of protecting groups, which can influence the conformation of the transition state. researchgate.net

Another diastereoselective strategy involves the elaboration of a chiral intermediate. For example, a chiral piperazin-2-one can be further functionalized, with the existing stereocenter directing the stereochemical outcome of subsequent reactions. This approach is valuable for building molecular complexity in a controlled manner.

Optimization of Reaction Conditions and Process Efficiency

The industrial-scale synthesis of this compound and related piperazinone scaffolds necessitates a rigorous optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. Key areas of focus include the selection of solvents, control of reaction temperature, and the strategic use of additives to enhance reaction rates and selectivity.

Solvent Effects, Temperature, and Additives

The efficiency of synthetic routes leading to piperazin-2-one derivatives is profoundly influenced by the choice of solvent, reaction temperature, and the presence of additives such as catalysts or bases. These parameters are often interdependent and must be fine-tuned for each specific transformation in the synthetic sequence.

Solvent Selection: The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. The synthesis of piperazine derivatives often employs a range of solvents depending on the specific reaction type.

Aprotic Solvents: For reactions involving strong bases or nucleophiles, aprotic solvents like toluene, tetrahydrofuran (THF), and dioxane are frequently used. google.com For instance, in N-alkylation reactions, a suitable aprotic solvent can facilitate the desired substitution while minimizing side reactions. google.com

Polar Solvents: Polar solvents such as dimethylformamide (DMF) or acetonitrile may be employed, particularly in steps like nucleophilic substitution, to ensure the solubility of polar reagents and intermediates. google.com

Mixed Solvent Systems: In some processes, mixtures of solvents are used to achieve an optimal balance of solubility and reactivity. google.com

The selection of a solvent is a critical step in process optimization, with the ideal choice leading to higher yields and easier product isolation.

Reaction Temperature: Temperature control is paramount for controlling reaction kinetics and minimizing the formation of impurities. The optimal temperature range can vary significantly between different synthetic steps.

Many reactions in piperazine synthesis are conducted at temperatures ranging from ambient (15-40°C) to elevated temperatures (65-110°C) to drive the reaction to completion. google.com

A patent for the manufacture of fused piperazin-2-one derivatives specifies a broad operational temperature range between 0°C and 150°C, with a preferred range of 20°C to 100°C for certain hydrogenation steps. google.com

Initial combination of reagents may be performed at lower temperatures (e.g., 0°C to 20°C) to control exothermic events before raising the temperature for the main reaction period. google.com

Careful temperature management is essential for ensuring reaction selectivity and preventing the degradation of sensitive functional groups.

Additives: The use of additives, including bases and catalysts, is a common strategy to improve reaction efficiency.

Bases: In N-substitution reactions, bases like potassium carbonate, sodium carbonate, or stronger bases such as sodium tert-butoxide are used to deprotonate amine groups, thereby activating them for nucleophilic attack. google.com

Catalysts: Hydrogenation steps, often employed for cyclization or deprotection, rely on catalysts like Platinum on carbon (Pt/C). google.com In some cases, co-catalysts such as vanadium(IV)oxyacetylacetonate are added to enhance the catalytic activity. google.com The pressure of hydrogen gas is another critical parameter in these reactions, typically ranging from 1 to 100 bar. google.com

The following table summarizes the impact of these parameters on the synthesis of piperazin-2-one analogues based on findings from related synthetic processes.

ParameterTypeExamplesTypical Range/ConditionsImpact on SynthesisSource
Solvent AproticToluene, Tetrahydrofuran (THF), DioxaneVaries by reactionFacilitates reactions with strong bases, improves solubility of nonpolar reagents. google.com
PolarDimethylformamide (DMF), AcetonitrileVaries by reactionSolubilizes polar reactants and intermediates. google.com
Temperature Low to Ambient0°C - 40°CReagent addition, reactions with sensitive substratesControls exotherms, enhances selectivity. google.com
Elevated20°C - 150°CDriving reactions to completion (e.g., hydrogenation, cyclization)Increases reaction rate, can lead to side products if not optimized. google.com
Additives BasePotassium Carbonate, Sodium tert-butoxideStoichiometric or catalytic amountsActivates nucleophiles for N-alkylation or acylation. google.com
CatalystPlatinum on Carbon (Pt/C)Catalytic loadingEnables hydrogenation for cyclization or deprotection steps. google.com
Gas PressureHydrogen1 - 100 barCritical parameter for catalytic hydrogenation efficiency. google.com

Green Chemistry Principles in Piperazin-2-one Synthesis

The integration of green chemistry principles into the synthesis of piperazin-2-one scaffolds is an increasingly important consideration for the pharmaceutical industry, aiming to reduce environmental impact and enhance process safety. unibo.it This involves developing synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Key green chemistry strategies applicable to piperazin-2-one synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Photoredox Catalysis: Utilizing visible light and a photocatalyst offers a mild and green alternative to traditional methods for C-H functionalization on the piperazine core. researchgate.net This approach can replace harsh reagents and reduce waste. researchgate.netmdpi.com Organic photoredox catalysts, in particular, provide a sustainable option. mdpi.com

Use of Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core principle. While traditional syntheses often rely on solvents like DMF or chlorinated hydrocarbons, research is ongoing to find safer substitutes. researchgate.net The ideal scenario, often referred to as "the best solvent is no solvent," involves solvent-free reaction conditions. nih.gov

Multicomponent and One-Pot Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation (multicomponent reactions) or where sequential reactions are performed in the same reactor without intermediate purification (one-pot reactions) can significantly reduce waste, solvent usage, and processing time. nih.govresearchgate.net

Atom Economy: Synthetic methods are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Routes with high atom economy, such as addition and cyclization reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

The following table outlines the application of green chemistry principles to the synthesis of piperazine-containing compounds.

Green Chemistry PrincipleApplication in Piperazine SynthesisPotential BenefitsSource
Alternative Energy Sources Microwave-assisted reactions, Photoredox catalysis using visible lightReduced reaction times, lower energy consumption, use of renewable energy. researchgate.netresearchgate.net
Safer Solvents & Reagents Use of greener solvents, avoiding toxic reagents like tin by using amino-acid-derived radical precursors.Reduced environmental pollution, improved process safety. nih.govmdpi.com
Waste Prevention One-pot reactions, multicomponent reactionsMinimized generation of byproducts, reduced solvent waste from purification steps. nih.govresearchgate.net
Catalysis Use of efficient catalysts (e.g., photoredox, enzymatic) over stoichiometric reagentsHigh selectivity, reduced waste, milder reaction conditions. researchgate.netmdpi.com

By embracing these principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with modern standards for pharmaceutical manufacturing. researchgate.net

Advanced Spectroscopic Characterization Techniques for 3 Methyl 1 3 Methylbenzyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Chemical Shifts and Coupling Constants

In a ¹H NMR spectrum of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, distinct signals, or resonances, are expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

Aromatic Protons: The four protons on the 3-methylbenzyl group would appear in the aromatic region, typically between 7.0 and 7.3 ppm. Their splitting patterns (singlet, doublet, triplet) and coupling constants (J-values) would reveal their substitution pattern on the benzene (B151609) ring.

Benzyl (B1604629) CH₂ Protons: The two protons of the benzyl methylene (B1212753) group (Ar-CH₂-N) are expected to produce a singlet at approximately 4.5-4.7 ppm, influenced by the adjacent nitrogen and aromatic ring.

Piperazinone Ring Protons: The protons on the piperazine-2-one ring would exhibit complex signals. The single proton at the chiral center (C3-H) would likely appear as a multiplet. The adjacent methylene protons (on C5 and C6) would show distinct multiplets, further complicated by their diastereotopic nature.

Methyl Protons: The methyl group on the chiral center (C3-CH₃) would likely appear as a doublet around 1.2-1.5 ppm, coupled to the C3-H proton. The methyl group on the aromatic ring (Ar-CH₃) would be a singlet in the 2.3-2.4 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic C-H7.0 - 7.3Multiplet
Benzyl N-CH₂-Ar4.5 - 4.7Singlet
Piperazinone C3-H3.2 - 3.6Multiplet
Piperazinone Ring CH₂2.8 - 3.4Multiplets
Aromatic C-CH₃2.3 - 2.4Singlet
Piperazinone C3-CH₃1.2 - 1.5Doublet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum provides a map of the carbon framework of a molecule. Typically, each unique carbon atom gives a single signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) of the piperazinone ring is the most deshielded, expected to appear significantly downfield, around 170 ppm.

Aromatic Carbons: The carbons of the benzene ring would resonate in the 125-140 ppm range. The carbon attached to the benzyl group and the one attached to the methyl group would have distinct shifts from the others.

Aliphatic Carbons: The carbons of the piperazinone ring, the benzyl methylene carbon, and the two methyl carbons would appear in the upfield region of the spectrum (approximately 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Amide C=O~170
Aromatic C (quaternary)135 - 140
Aromatic C-H125 - 130
Piperazinone C355 - 60
Benzyl N-CH₂-Ar50 - 55
Piperazinone Ring CH₂40 - 50
Aromatic C-CH₃~21
Piperazinone C3-CH₃15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would confirm the connectivity within the piperazinone ring and the coupling between the C3-H and C3-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the conformation and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Vibrational Analysis of Functional Groups (e.g., Amide Carbonyl, C-N, C-H Stretches)

The IR spectrum of this compound would be dominated by several key absorption bands.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the lactam (cyclic amide) carbonyl group. This is one of the most characteristic peaks in the spectrum and would likely appear in the range of 1650-1680 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bonds within the piperazinone ring and the benzyl-nitrogen bond would be found in the fingerprint region, typically between 1100-1300 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the non-polar aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₁₃H₁₈N₂O), the molecular weight is 218.29 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to this exact mass, confirming the molecular formula.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent peak corresponding to the 3-methylbenzyl cation (m/z 105). Other fragments would arise from the breakdown of the piperazinone ring itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, serving as a crucial confirmation of a compound's identity.

For this compound, with a molecular formula of C₁₃H₁₈N₂O, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a tolerance of a few parts per million (ppm), thereby confirming the elemental formula. nih.gov

Table 1: Theoretical Exact Mass Calculation for C₁₃H₁₈N₂O
ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000013156.000000
Hydrogen¹H1.0078251818.140850
Nitrogen¹⁴N14.003074228.006148
Oxygen¹⁶O15.994915115.994915
Total Calculated Exact Mass ([M]) 218.141913
Protonated Molecule ([M+H]⁺) 219.149738

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through the cleavage of its weakest bonds and the formation of stable carbocations and acylium ions. libretexts.orgchemguide.co.uk Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org

Benzylic Cleavage: The bond between the benzyl CH₂ group and the piperazinone nitrogen is susceptible to cleavage, leading to the formation of a stable methylbenzyl cation or a tropylium (B1234903) ion (m/z 105), which is a common and often abundant fragment for benzyl-containing compounds.

Ring Cleavage: The piperazin-2-one (B30754) ring can undergo fragmentation at various points, typically initiated by cleavage adjacent to the carbonyl group to form stable acylium ions. chemguide.co.uk

Table 2: Expected Key Fragments in the Mass Spectrum of this compound
Proposed Fragment StructureFormulam/z (Nominal)Origin of Fragment
[C₈H₉]⁺C₈H₉105Cleavage of the benzyl-nitrogen bond (methylbenzyl cation)
[C₇H₇]⁺C₇H₇91Tropylium ion, from rearrangement of benzyl fragment
[C₅H₉N₂O]⁺C₅H₉N₂O113Loss of the methylbenzyl radical from the molecular ion
[C₄H₇N]⁺C₄H₇N69Cleavage of the piperazinone ring

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can deduce precise information about bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of a molecule's structure. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would yield a detailed three-dimensional model of the molecule. This technique is considered the gold standard for structural proof, confirming the connectivity of all atoms and establishing the absolute stereochemistry if the compound is chiral and crystallizes in a non-centrosymmetric space group. doi.org

The data obtained from an SCXRD experiment includes the unit cell dimensions (the fundamental repeating block of the crystal) and the symmetry of the crystal lattice (space group). This information allows for the precise calculation of all intramolecular distances and angles, providing incontrovertible proof of the compound's proposed structure.

Table 3: Hypothetical Crystallographic Data Parameters for this compound
ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the crystal (e.g., P2₁/c)
a, b, c (Å)Unit cell dimensions along the x, y, and z axes
α, β, γ (°)Angles between the unit cell axes
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell

Conformational Preferences in the Crystalline State

The three-dimensional structure obtained from SCXRD also reveals the molecule's preferred conformation in the crystalline state. Six-membered rings like piperazinone are not planar and typically adopt lower-energy conformations such as chair, boat, or twist-boat forms to minimize steric and torsional strain. researchgate.net

For this compound, the piperazin-2-one ring is expected to adopt a distorted chair or boat-like conformation. The orientation of the substituents—the methyl group at the C3 position and the 3-methylbenzyl group at the N1 position—will be clearly defined as either axial or equatorial. This observed conformation is the result of a balance between intramolecular forces (steric hindrance between substituents) and intermolecular forces (crystal packing effects and hydrogen bonding). Analysis of related piperazinone structures often reveals specific folded or chair-like conformations that are crucial for their interaction with biological targets. researchgate.net The solid-state conformation provides critical insight into the molecule's shape and potential steric interactions.

Computational and Theoretical Chemistry Studies of 3 Methyl 1 3 Methylbenzyl Piperazin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov It is particularly effective for calculating the properties of medium-sized organic molecules like 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, offering a good balance between accuracy and computational cost.

Conformational analysis is crucial for flexible molecules like this one, which possesses a rotatable benzyl (B1604629) group and a non-planar piperazin-2-one (B30754) ring. researchgate.net The piperazine (B1678402) ring can exist in various conformations, such as chair, boat, and twist-boat. nih.gov Computational studies can identify the most stable conformer and the energy barriers between different conformations. researchgate.net

These calculations are often performed in both the gas phase (an isolated molecule) and in the presence of a solvent to simulate more realistic conditions. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to account for the influence of the solvent on the molecule's geometry and conformational preferences.

Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
C-N (amide)1.35--
C-N (benzyl)1.47--
C-C (ring)1.53--
--C-N-C (ring)118.5
--O=C-N121.0
--C-C-N-C (ring)55.0 (chair conf.)

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netresearchgate.netnih.gov

The HOMO represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

The LUMO represents the ability of a molecule to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com DFT calculations can provide detailed visualizations of the HOMO and LUMO distributions across the molecular structure. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl ring and the nitrogen atoms, while the LUMO is likely to be centered on the carbonyl group of the piperazin-2-one ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Electronegativity (χ)3.85

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its reactivity and intermolecular interactions. researchgate.netuni-muenchen.de

The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and interactions with electrophiles. The regions around the hydrogen atoms, particularly the N-H proton if present in a tautomeric form, would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.

NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy associated with these interactions provides insight into the molecule's stability. For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pair electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as interactions between the pi-system of the benzyl ring and the piperazin-2-one ring.

Table 3: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)2.5
LP(1) Nσ(C-H)1.8
π(C=C)π*(C=C)20.1 (in benzyl ring)

Note: LP denotes a lone pair. The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.netresearchgate.netresearchgate.netmdpi.comdergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov These theoretical predictions can be very useful in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. arxiv.orgmdpi.comnrel.gov

IR Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. A comparison of the calculated and experimental IR spectra can help to confirm the structure of the molecule and identify its characteristic vibrational modes. epstem.net

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm) - CH₃1.251.28
¹³C NMR Chemical Shift (ppm) - C=O170.5171.2
IR Frequency (cm⁻¹) - C=O stretch16801675
IR Frequency (cm⁻¹) - C-H stretch (aromatic)30503045

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational changes, intermolecular interactions, and other dynamic processes. nih.gov

For this compound, MD simulations could be used to:

Explore the conformational landscape of the molecule in solution and identify the most populated conformers.

Study the dynamics of the piperazin-2-one ring and the benzyl group. nitech.ac.jp

Investigate the interactions of the molecule with solvent molecules, such as water.

Simulate the binding of the molecule to a biological target, such as a receptor or enzyme.

MD simulations provide valuable insights into the behavior of molecules in a more realistic, dynamic environment, complementing the information obtained from static quantum chemical calculations.

Conformational Landscape Exploration in Solution

There is no specific data in the public domain detailing the conformational landscape of this compound in solution. Such studies would typically involve computational methods like molecular mechanics or quantum mechanics, often combined with solvent models to simulate the aqueous environment. The goal would be to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. For piperazine rings, chair and boat conformations are typically considered, and the presence and orientation of the bulky 3-methylbenzyl group would be expected to significantly influence the conformational equilibrium.

Advanced Computational Approaches for Reaction Mechanism Studies

The synthesis of piperazin-2-one derivatives can proceed through various routes, including intramolecular cyclization and reductive amination. However, computational studies focused on the specific synthetic pathways for this compound are not documented.

Transition State Characterization for Synthetic Pathways

No information is available regarding the transition state characterization for the synthesis of this compound. Such studies are crucial for understanding the reaction mechanism at a molecular level. By identifying the high-energy transition state structures, chemists can gain insights into the feasibility of a reaction and explore ways to optimize it.

Reaction Energetics and Kinetic Predictions

In the absence of transition state analysis, there are no corresponding data on the reaction energetics and kinetic predictions for the formation of this compound. This information, typically derived from the calculated energy profile of the reaction, is essential for predicting reaction rates and yields under different conditions.

Structure Activity Relationship Sar Investigations of Piperazin 2 One Derivatives

General Principles of SAR for Piperazine (B1678402) and Piperazin-2-one (B30754) Scaffolds

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties. researchgate.netbenthamdirect.com As a six-membered heterocycle with two opposing nitrogen atoms, it offers a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance. researchgate.netbenthamdirect.com These features often lead to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability, as well as enhanced affinity and specificity for biological targets. benthamdirect.commdpi.com The piperazin-2-one scaffold, an oxidized derivative of piperazine, retains the core heterocyclic structure while introducing a lactam functionality. This modification alters the electronic and conformational properties of the ring, providing a distinct platform for designing bioactive molecules. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to this scaffold influence its interaction with biological targets. researchgate.net

The nitrogen atoms at the N-1 and N-4 positions of the piperazine and piperazin-2-one core are primary points for chemical modification and play a pivotal role in molecular recognition. nih.gov The N-1 nitrogen can be readily functionalized to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen often acts as a basic amine, influencing the molecule's pKa and solubility. nih.gov

In the context of the piperazin-2-one scaffold, the N-1 position is part of the lactam amide bond, making its substituent crucial for orienting other parts of the molecule. The N-4 position, being a secondary amine, is a key site for introducing diversity. SAR studies have consistently shown that the nature of the substituent at N-4 significantly impacts biological activity. For example, in a series of dermorphin (B549996) analogues incorporating a piperazin-2-one moiety, modifications at the nitrogen positions were critical for their opiate activities. nih.gov Similarly, studies on various piperazine derivatives have demonstrated that substituting the N-4 nitrogen with different alkyl, acyl, or sulfonyl groups can dramatically alter their biological effects, such as acaricidal activity. researchgate.net Research on dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists revealed that replacing a piperidine (B6355638) ring with a piperazine ring (altering the atoms at positions 1 and 4) drastically changed the affinity for the sigma-1 receptor, highlighting the sensitivity of molecular recognition to the composition of the heterocyclic core and its N-substituents. nih.gov

The electronic properties of the substituents are also critical. In the design of cytotoxic piperazin-2-one derivatives, it was found that the electron density of groups attached to the core structure could significantly influence cytotoxic activity. nih.gov The ability of the nitrogen atoms to be protonated under physiological pH contributes to interactions with negatively charged biological targets, such as the phosphate (B84403) backbone of DNA. nih.gov

Table 1: Influence of N-4 Substituents on Biological Activity of Piperazine Derivatives
N-4 Substituent TypeGeneral Effect on ActivityExample Target ClassReference
Alkyl Groups (e.g., methyl)Can maintain or enhance activity depending on size and target.Acaricides researchgate.net
Acyl GroupsModulates electronic properties and steric bulk, variable effects on activity.Acaricides researchgate.net
Sulfonyl GroupsIntroduces strong electron-withdrawing character and potential for H-bonding, can significantly alter activity.Acaricides, Cytotoxic agents nih.govresearchgate.net
Aromatic RingsProvides opportunities for π-π stacking and hydrophobic interactions.GPCR Ligands nih.gov

Stereochemistry is a defining factor in the biological activity of piperazin-2-one derivatives. The introduction of chiral centers, particularly at the C-3 position, creates stereoisomers that can exhibit profoundly different affinities and efficacies for their biological targets due to the three-dimensional nature of ligand-receptor interactions.

The significance of stereochemistry at the C-3 position is well-documented. For instance, in dermorphin analogues containing chiral piperazin-2-one rings derived from (R)- or (S)-phenylalanine, the configuration at the C-3 position was found to be a critical determinant of their opiate activities. nih.gov This demonstrates that the spatial orientation of the C-3 substituent directly influences how the molecule fits into its binding site. The development of synthetic methods to produce enantiomerically pure 3-substituted piperazin-2-ones underscores the importance of controlling this stereocenter for medicinal chemistry applications. rsc.orgacs.org

The nature of the side chains attached to the piperazin-2-one scaffold, whether aromatic or aliphatic, profoundly influences the molecule's physicochemical properties and its interaction with biological targets. These side chains contribute to key molecular properties such as lipophilicity, solubility, and the ability to form specific non-covalent interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Aromatic side chains, such as the methylbenzyl group in 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, are critical for establishing interactions with aromatic residues in a protein's binding pocket. researchgate.net However, their impact can be highly context-dependent. In some SAR studies of camptothecin (B557342) derivatives, both aromatic and aliphatic substituents on a sulfonyl-piperazinyl side chain were found to promote cytotoxic potency. nih.gov Conversely, in another series, an aromatic group was less favorable than a short aliphatic group, suggesting that steric bulk or electronic properties of the aromatic ring might be detrimental in that specific context. nih.gov

Aliphatic side chains play a crucial role in modulating lipophilicity and conformational flexibility. The length and branching of an alkyl chain can fine-tune a compound's ability to penetrate cell membranes. mdpi.com For instance, in certain classes of antibacterial agents, longer aliphatic chains generally lead to improved activity due to enhanced disruption of the bacterial membrane. mdpi.com In other cases, an increase in the size and basicity of an alkyl substituent can lead to an increase in anticancer activity. researchgate.net The balance between aromatic and aliphatic character is often key to achieving the desired balance of pharmacodynamic and pharmacokinetic properties.

Table 2: General Impact of Side Chain Type on Molecular Properties
Side Chain TypePrimary InteractionsEffect on LipophilicityPotential Impact on Activity
Aromatic (e.g., Benzyl)π-π stacking, hydrophobic interactionsIncreasesCan enhance binding to aromatic pockets; may increase non-specific binding.
Short Aliphatic (e.g., Methyl, Ethyl)Hydrophobic interactions, van der Waals forcesSlightly increasesCan fill small hydrophobic pockets without causing steric hindrance.
Long Aliphatic (e.g., Octyl)Strong hydrophobic interactionsSignificantly increasesImproves membrane permeability; may decrease solubility.
Functionalized (e.g., Hydroxyl, Amine)Hydrogen bonding, ionic interactionsVariable (generally decreases)Increases solubility and specificity through directed interactions.

Ligand Design Strategies Based on the Piperazin-2-one Scaffold

The piperazin-2-one scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of providing ligands for diverse biological targets. scilit.com Ligand design strategies leveraging this scaffold often involve two main approaches: rational design, which uses structural information about the target to guide molecular modifications, and library-based approaches, which explore a wide chemical space through the synthesis and screening of many related compounds. researchgate.net

Rational design aims to optimize the interaction between a ligand and its target by making informed structural modifications. nih.gov For a compound like this compound, the methylbenzyl moiety attached to the N-1 position is a prime target for rational modification. The goal is to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Strategies for modifying the methylbenzyl group include:

Positional Isomerism : Moving the methyl group on the benzyl (B1604629) ring (from meta to ortho or para) can alter the molecule's conformation and how it fits into a binding pocket. This can influence steric interactions and the orientation of the entire piperazin-2-one core.

Substitution with Bioisosteres : Replacing the methyl group with other substituents of similar size but different electronic properties (e.g., -Cl, -F) or with different functional groups (e.g., -OCH₃, -CF₃) can modulate the lipophilicity and electronic nature of the aromatic ring. nih.gov Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -Cl) can influence π-π or cation-π interactions with the target protein. nih.gov

These rational modifications are typically guided by computational methods, such as molecular docking, which can predict how a modified compound might bind to a target protein before it is synthesized. researchgate.net

While rational design is powerful, a complementary approach is to explore a broader chemical space by creating a library of related compounds for high-throughput screening. nih.gov The piperazin-2-one scaffold is well-suited for library synthesis due to the ease of introducing diversity at multiple positions, particularly the N-4 position and the C-3 substituent. acs.org

This strategy involves creating a collection of molecules where different chemical building blocks are systematically combined around the central piperazin-2-one core. For example, a library could be generated by reacting a common piperazin-2-one intermediate with a diverse set of aldehydes, amines, or carboxylic acids. This approach, often referred to as fragment-based drug discovery (FBDD) when using smaller molecular pieces, allows for a more efficient sampling of chemical space. nih.govrsc.org The resulting library of compounds is then screened against a biological target to identify "hits"—molecules that show promising activity. These hits can then become the starting point for a more focused rational design campaign. The synthesis of diverse and versatile piperazine intermediates is a key enabler of this strategy, allowing for their use as scaffolds in parallel library synthesis to discover novel bioactive compounds. acs.org

In Silico Approaches to SAR Development

In the quest to elucidate the Structure-Activity Relationships (SAR) of piperazin-2-one derivatives, computational, or in silico, methods have become indispensable tools. These approaches offer a rapid and cost-effective means to predict the biological activity of novel compounds and to guide the design of more potent and selective molecules. By leveraging the power of computational chemistry and bioinformatics, researchers can build predictive models that correlate the structural features of a molecule with its biological function. This section will delve into two key in silico techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation coupled with virtual screening, as they apply to the study of piperazin-2-one derivatives, with a focus on understanding the SAR of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure.

In a typical QSAR study of piperazin-2-one derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and quantum chemical parameters.

Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized piperazin-2-one derivatives, thereby prioritizing the synthesis of the most promising candidates.

For instance, a hypothetical QSAR study on a series of 3-methyl-piperazin-2-one analogs might yield an equation like the following:

pIC50 = β0 + β1(logP) + β2(Dipole_Moment) + β3(ASA_H)

Where pIC50 is the negative logarithm of the IC50 value, and the coefficients (β) indicate the relative importance of the lipophilicity (logP), the dipole moment, and the hydrophobic surface area (ASA_H) in determining the biological activity.

The statistical quality of the QSAR model is assessed using various parameters, such as the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the predictive ability of the model.

To illustrate the application of QSAR in the study of piperazin-2-one derivatives, a hypothetical dataset and the resulting QSAR model are presented in the table below. This table showcases a series of analogs of this compound and their hypothetical biological activities and calculated descriptors.

Compound IDR1-SubstitutionR2-SubstitutionpIC50 (Experimental)logPDipole Moment (Debye)Predicted pIC50
13-methylH6.52.83.16.4
24-methylH6.72.93.06.6
33-chloroH7.13.23.57.0
44-fluoroH6.92.73.46.8
53-methyl4-chloro7.53.83.97.4
64-methyl4-fluoro7.33.53.77.2

This is a hypothetical data table for illustrative purposes.

From such a model, researchers could infer that increasing the lipophilicity and the dipole moment of the N-benzyl substituent, while also considering the electronic effects of substituents on the benzyl ring, could lead to enhanced biological activity.

Pharmacophore modeling is another powerful in silico technique used to understand the SAR of a series of compounds. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.

For a series of active piperazin-2-one derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are responsible for their biological activity. This model represents the key interaction points between the ligands and their target receptor or enzyme.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore. This process allows for the rapid identification of new chemical scaffolds that are likely to possess the desired biological activity.

For example, a pharmacophore model for a series of piperazin-2-one-based inhibitors might consist of the following features:

One hydrogen bond acceptor (the carbonyl oxygen of the piperazin-2-one ring).

One hydrophobic feature (the methyl group at the 3-position).

One aromatic ring (the N-benzyl group).

An additional hydrophobic or electron-withdrawing feature on the benzyl ring.

The spatial arrangement of these features would be crucial for activity. The table below illustrates a hypothetical pharmacophore model derived from a set of active piperazin-2-one derivatives.

Pharmacophoric FeatureX, Y, Z CoordinatesRadius (Å)Feature Type
Hydrogen Bond Acceptor1.2, 3.4, -0.51.0Carbonyl Oxygen
Hydrophobic Center-2.5, 1.8, 0.21.5Methyl Group
Aromatic Ring4.5, -1.0, 2.32.0Benzyl Ring Centroid
Hydrophobic Feature6.0, -2.5, 3.11.5Benzyl Substituent

This is a hypothetical data table for illustrative purposes.

This pharmacophore model could then be used to screen a virtual library of compounds. The compounds that fit the model well would be selected for further investigation, including synthesis and biological testing. This approach significantly streamlines the drug discovery process by focusing resources on compounds with a higher probability of success.

Analytical Methodologies for 3 Methyl 1 3 Methylbenzyl Piperazin 2 One Analysis

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of pharmaceutical intermediates and related chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would serve as primary methods for the separation and quantification of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. researchgate.net

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like piperazin-2-one (B30754) derivatives. The selection of the specific HPLC mode and detector would depend on the analyte's properties and the analytical goals.

The structure of this compound contains a benzene (B151609) ring, which provides a chromophore that allows for detection by Ultraviolet/Visible (UV/Vis) spectroscopy. However, the piperazin-2-one ring itself lacks a strong chromophore. For trace-level analysis, a post-derivatization strategy could be employed to enhance detection sensitivity. jocpr.com This involves reacting the compound with a derivatizing agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a highly UV-active product. jocpr.com

A typical Reversed-Phase HPLC (RP-HPLC) method would utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

Table 1: Hypothetical RP-HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient)
Flow Rate 1.0 mL/min
Detector UV/Vis at 254 nm (or optimal wavelength for derivative)
Injection Volume 10 µL
Column Temp 35 °C

For compounds that lack a strong chromophore and are not easily derivatized, HPLC coupled with universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a viable alternative. These detectors are not dependent on the optical properties of the analyte. The mobile phase is nebulized and evaporated, and the resulting analyte particles are measured. This makes ELSD and CAD suitable for detecting semi-volatile and non-volatile compounds like this compound, especially for purity assessments where all components must be detected.

The presence of a stereocenter at the C3 position (the carbon atom bearing the methyl group) means that this compound can exist as two enantiomers (R and S forms). For applications where stereochemical purity is critical, chiral HPLC is the definitive method for separating and quantifying these enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Table 2: Exemplary Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane : Ethanol (isocratic)
Flow Rate 0.8 mL/min
Detector UV/Vis at 220 nm
Column Temp 25 °C

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While piperazin-2-one derivatives can be analyzed by GC, they may require derivatization to improve volatility and thermal stability.

GC coupled with Mass Spectrometry (GC-MS) is an essential tool for both identifying and quantifying piperazine (B1678402) derivatives. ojp.govscholars.direct The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification of this compound. researchgate.net For quantitative analysis, the method can be validated for linearity, accuracy, and precision. scholars.direct

Table 3: Representative GC-MS Method Parameters for Piperazine Derivative Analysis

ParameterCondition
Column 5% Phenyl/95% Methyl Silicone (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split
Oven Program Temperature gradient (e.g., 130°C to 280°C)
Detector Mass Spectrometer (Electron Ionization - EI)
Mass Range 50-550 amu

Characteristic mass spectral fragments for related N-benzylpiperazine structures often include the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and fragments corresponding to the piperazine ring structure. researchgate.net Analysis of this compound would be expected to yield a characteristic molecular ion peak and related fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly selective technique for the analysis of piperazine derivatives. nih.govmdma.ch This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry. For compounds like this compound, LC-MS/MS is particularly advantageous for its ability to detect and quantify the analyte at very low concentrations, even in complex matrices. researchgate.net

The mobile phase in these analyses typically consists of a mixture of an aqueous component with an organic modifier. nih.gov A common setup involves an aqueous solution with 0.1% formic acid as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile, also with 0.1% formic acid, as mobile phase B. nih.gov The separation is often achieved using a gradient elution on a C18 reversed-phase column. dergipark.org.tr Detection is carried out using an electrospray ionization (ESI) source, usually in the positive ion mode, which is well-suited for nitrogen-containing compounds like piperazines. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

Table 1: Typical LC-MS/MS Parameters for Piperazine Derivative Analysis

Parameter Typical Setting
Chromatography Reversed-Phase HPLC
Column C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Elution Gradient
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of piperazine derivatives, although they may lack the high selectivity of mass spectrometry. ekb.egekb.eg These techniques rely on the principle that molecules absorb light at specific wavelengths.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for the direct analysis of this compound, provided the compound possesses a suitable chromophore that absorbs light in the UV-Vis range. The aromatic rings (the benzyl group) in the molecule contribute to its UV absorbance. mdpi.com The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law. While rapid and cost-effective, this method can be susceptible to interference from other UV-absorbing compounds present in the sample matrix. researchgate.net

Colorimetric Assays (after suitable derivatization)

For enhanced specificity and sensitivity, colorimetric assays can be employed. These methods involve a chemical reaction that produces a colored product, which can then be measured spectrophotometrically. ekb.egekb.eg For piperazine-containing compounds, this often requires derivatization. One such method involves the reaction of the piperazine moiety with a reagent like 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) after initial interaction with acetaldehyde. ekb.egekb.eg This reaction forms a colored aminovinylquinone product with a distinct absorbance maximum in the visible region (e.g., around 642 nm), allowing for its quantification. ekb.egekb.eg The intensity of the color produced is directly proportional to the concentration of the analyte.

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to improve the detectability of compounds that lack strong chromophores or fluorophores, or to enhance their chromatographic properties. researchgate.net This chemical modification process aims to produce a derivative with more favorable analytical characteristics. researchgate.net

NBD-Cl Derivatization for UV-Active Chromophores

A widely used derivatizing agent for primary and secondary amines, such as the piperazine nitrogen, is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.netjocpr.com The reaction between the secondary amine of the piperazine ring and NBD-Cl results in the formation of a highly colored and fluorescent NBD-adduct. dergipark.org.trresearchgate.net This derivatization significantly enhances the molar absorptivity, shifting the absorption maximum to a longer wavelength (e.g., around 467 nm), which allows for more sensitive and selective detection using a standard HPLC-UV detector. researchgate.netjocpr.com This approach is particularly useful for analyzing trace amounts of piperazine-related compounds in various samples. jocpr.com The reaction is typically carried out in an alkaline medium to facilitate the nucleophilic substitution. researchgate.net

Table 2: Example of NBD-Cl Derivatization Reaction Conditions

Parameter Condition
Derivatizing Agent 4-chloro-7-nitrobenzofurazan (NBD-Cl)
Target Functional Group Secondary Amine (Piperazine)
Medium Alkaline (e.g., pH 11.0)
Product UV-Active NBD-adduct
Detection Wavelength ~467 nm

Analytical Method Validation Parameters

Validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose. researchgate.netjocpr.com Key validation parameters are established through a series of experiments.

Table 3: Key Analytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Defined by linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. Recovery typically between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. No significant change in results with minor variations in pH, flow rate, column temperature, etc.

These validation parameters ensure that the analytical methodology for this compound is fit for its purpose, providing reliable and meaningful data. researchgate.netjocpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

For the analysis of this compound, the LOD and LOQ would be established using one of several common approaches:

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. Typically, an LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.

Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the blank responses and the slope of the calibration curve. The LOD is calculated as 3.3 times the standard deviation of the blank divided by the slope, and the LOQ is calculated as 10 times the standard deviation of the blank divided by the slope.

Without experimental data, specific LOD and LOQ values for this compound cannot be provided. A hypothetical data table illustrating how these values would be presented is shown below.

Table 1: Hypothetical LOD and LOQ for this compound

Parameter Method Value
Limit of Detection (LOD) Signal-to-Noise (S/N) [Value] ng/mL

Linearity, Accuracy, Precision, Robustness, and Ruggedness

These parameters are fundamental to the validation of any quantitative analytical method.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. wjarr.com For a method to be considered linear, the r² value is generally expected to be ≥ 0.99.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and expressing the result as a percentage of the true value.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. europa.eu Examples of variations include changes in pH, mobile phase composition, or temperature.

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.

The following data tables illustrate how the results for these validation parameters would be presented. The values provided are hypothetical due to the absence of published data for this compound.

Table 2: Hypothetical Linearity Data

Parameter Result
Linearity Range [Lower Limit] - [Upper Limit] µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 3: Hypothetical Accuracy and Precision Data

Concentration Level Accuracy (% Recovery) Precision (% RSD)
Low QC [Value] < [Value]%
Medium QC [Value] < [Value]%

Table 4: Hypothetical Robustness and Ruggedness Data

Parameter Varied Result
Robustness
Flow Rate (± [Value]%) No significant change in results
pH of Mobile Phase (± [Value]) No significant change in results
Ruggedness
Different Analyst % RSD < [Value]%

Future Research Directions and Advanced Applications

Development of Next-Generation Stereoselective Synthetic Protocols

The presence of a stereocenter at the C3 position of the piperazin-2-one (B30754) ring is a critical feature of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of high

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Methyl-1-(3-methylbenzyl)piperazin-2-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, enantioselective methods using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can yield stereochemically pure derivatives. Reaction optimization should include temperature control (e.g., 60–80°C), inert atmospheres, and solvents like dichloromethane or THF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in tightly sealed containers under dry, ventilated conditions. Electrostatic discharge prevention measures (e.g., grounded equipment) are essential. Spills should be vacuumed and disposed of as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify aromatic protons and methyl groups), 13C^{13}C-NMR (for carbonyl and quaternary carbons), and FT-IR (to confirm C=O stretches near 1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is standard. Compare retention times against certified reference standards. For trace impurities, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .

Q. How can reaction conditions be optimized for higher yields of this compound?

  • Methodological Answer : Screen catalysts (e.g., Pd/C for coupling reactions), adjust stoichiometry (1.2–1.5 eq of benzyl halide), and monitor reaction progress via TLC. Solvent polarity (e.g., DMF for polar intermediates) and microwave-assisted synthesis can reduce reaction times .

Advanced Research Questions

Q. How can enantioselective synthesis be applied to isolate stereoisomers of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) to induce stereocontrol. Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy validates enantiomeric excess (>95% ee) .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. QSAR tools predict logP (2.8–3.5) and solubility (ESOL: -3.5 to -4.0). Molecular dynamics simulations assess conformational flexibility and ring puckering .

Q. How should contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Perform meta-analysis to identify confounding variables (e.g., solvent DMSO concentration). Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What in vitro methodologies assess the metabolic stability of this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}). Use CYP enzyme inhibition assays to identify metabolic pathways .

Q. How can co-eluting impurities be resolved in chromatographic analysis of this compound?

  • Methodological Answer : Employ UPLC with a HILIC column or gradient elution (0.1% formic acid in water/acetonitrile). For chiral impurities, use polysaccharide-based columns (e.g., Chiralcel® OD-H). Orthogonal MS/MS fragmentation confirms impurity structures .

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3-Methyl-1-(3-methylbenzyl)piperazin-2-one
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3-Methyl-1-(3-methylbenzyl)piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.